2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide
Overview
Description
Preparation Methods
The synthesis of TG7-171 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield. Industrial production methods focus on optimizing these conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
TG7-171 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TG7-171 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used to investigate the role of EP2 receptors in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating conditions related to EP2 receptor activity, such as inflammation and cancer.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
TG7-171 exerts its effects by antagonizing the EP2 receptor, a subtype of the prostaglandin E2 receptor. This interaction inhibits the receptor’s activity, leading to downstream effects on cellular signaling pathways. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of inflammatory responses .
Comparison with Similar Compounds
TG7-171 is unique among EP2 receptor antagonists due to its specific binding affinity and selectivity. Similar compounds include:
TG6-129: Another EP2 receptor antagonist with a different binding profile.
TG8-201: A compound with similar activity but different pharmacokinetic properties.
Properties
Molecular Formula |
C24H31N3O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenyl]-N-[3-(2-methylindol-1-yl)propyl]acetamide |
InChI |
InChI=1S/C24H31N3O/c1-4-26(5-2)22-13-11-20(12-14-22)18-24(28)25-15-8-16-27-19(3)17-21-9-6-7-10-23(21)27/h6-7,9-14,17H,4-5,8,15-16,18H2,1-3H3,(H,25,28) |
InChI Key |
NBHMEDLJHJCMEZ-UHFFFAOYSA-N |
SMILES |
O=C(NCCCN1C(C)=CC2=C1C=CC=C2)CC3=CC=C(N(CC)CC)C=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)NCCCN2C(=CC3=CC=CC=C32)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TG7-171; TG7 171; TG7171. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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